molecular formula C10H13ClN2O B1599831 2-Chloro-4-piperazin-1-ylphenol CAS No. 85474-76-6

2-Chloro-4-piperazin-1-ylphenol

Cat. No.: B1599831
CAS No.: 85474-76-6
M. Wt: 212.67 g/mol
InChI Key: FXECOYYRPDGOQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of 2-Chloro-4-Piperazin-1-Ylphenol is the serotonin 5-HT1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, sleep, and other functions in the human body.

Mode of Action

This compound acts as a selective agonist of the serotonin 5-HT1A receptor . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, this compound binds to the 5-HT1A receptor, mimicking the action of serotonin, a neurotransmitter that helps regulate mood and social behavior, among other things.

Biochemical Pathways

It is known that the compound’s interaction with the 5-ht1a receptor can influence the serotonin system, which plays a key role in many physiological processes, including mood regulation, anxiety, and sleep .

Pharmacokinetics

It is known that the compound is a research chemical commonly used in pharmacological and neurological research .

Result of Action

Its action as a selective agonist of the serotonin 5-ht1a receptor suggests that it may have effects on mood, anxiety, and other functions regulated by the serotonin system .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as food, drugs, or exposure to toxins or pollutants can alter gene expression, potentially influencing how the compound interacts with its target . .

Safety and Hazards

Despite its advertisement as a recreational substance, mCPP is generally considered to be an unpleasant experience and is not desired by drug users . It lacks any reinforcing effects, but has "psychostimulant, anxiety-provoking, and hallucinogenic effects" . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans , and can induce panic attacks in individuals susceptible to them .

Future Directions

MCPP is known to induce headaches in humans and has been used for testing potential antimigraine medications . It has potent anorectic effects and has encouraged the development of selective 5-HT2C receptor agonists for the treatment of obesity as well .

Biochemical Analysis

Biochemical Properties

p-Hydroxy-meta-chlorophenylpiperazine plays a significant role in biochemical reactions, particularly in the metabolism of meta-chlorophenylpiperazine. It is primarily metabolized by the enzyme cytochrome P450 2D6 (CYP2D6) through hydroxylation. This interaction is crucial for the compound’s biotransformation and clearance from the body . Additionally, p-Hydroxy-meta-chlorophenylpiperazine interacts with various proteins and receptors, including serotonin receptors, which influence its psychoactive effects .

Cellular Effects

p-Hydroxy-meta-chlorophenylpiperazine affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to interact with serotonin receptors, leading to changes in neurotransmitter release and signaling . These interactions can impact mood, anxiety, and other neurological functions.

Molecular Mechanism

The molecular mechanism of p-Hydroxy-meta-chlorophenylpiperazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound binds to serotonin receptors, particularly the 5-HT2C receptor, which plays a role in its psychoactive effects . Additionally, it can inhibit the activity of certain enzymes, such as cytochrome P450 3A4, affecting the metabolism of other drugs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of p-Hydroxy-meta-chlorophenylpiperazine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that p-Hydroxy-meta-chlorophenylpiperazine can induce changes in cellular processes over extended periods, highlighting the need for careful monitoring in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of p-Hydroxy-meta-chlorophenylpiperazine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects and potential toxicity at elevated doses, emphasizing the importance of dosage regulation in experimental and clinical settings .

Metabolic Pathways

p-Hydroxy-meta-chlorophenylpiperazine is involved in several metabolic pathways, primarily mediated by cytochrome P450 enzymes. The hydroxylation of meta-chlorophenylpiperazine to p-Hydroxy-meta-chlorophenylpiperazine is a key step in its metabolism. This process involves the interaction with enzymes such as CYP2D6, which plays a major role in its biotransformation and clearance .

Transport and Distribution

The transport and distribution of p-Hydroxy-meta-chlorophenylpiperazine within cells and tissues are influenced by various transporters and binding proteins. These interactions affect the compound’s localization and accumulation in specific tissues, impacting its overall activity and function. Understanding these transport mechanisms is crucial for predicting the compound’s pharmacokinetics and therapeutic potential .

Subcellular Localization

p-Hydroxy-meta-chlorophenylpiperazine’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns can influence the compound’s activity and function within cells. Studies have shown that p-Hydroxy-meta-chlorophenylpiperazine can accumulate in certain cellular compartments, affecting its interactions with biomolecules and cellular processes .

Chemical Reactions Analysis

2-Chloro-4-piperazin-1-ylphenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like cytochrome P450 enzymes and specific inhibitors like quinidine . The major products formed from these reactions are hydroxylated derivatives of the parent compound .

Comparison with Similar Compounds

Properties

IUPAC Name

2-chloro-4-piperazin-1-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O/c11-9-7-8(1-2-10(9)14)13-5-3-12-4-6-13/h1-2,7,12,14H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXECOYYRPDGOQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50234691
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85474-76-6
Record name 2-Chloro-4-(1-piperazinyl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=85474-76-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085474766
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxy-meta-chlorophenylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50234691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name P-HYDROXY-META-CHLOROPHENYLPIPERAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40ARJ48C0C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-piperazin-1-ylphenol
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-piperazin-1-ylphenol
Reactant of Route 3
Reactant of Route 3
2-Chloro-4-piperazin-1-ylphenol
Reactant of Route 4
Reactant of Route 4
2-Chloro-4-piperazin-1-ylphenol
Reactant of Route 5
Reactant of Route 5
2-Chloro-4-piperazin-1-ylphenol
Reactant of Route 6
Reactant of Route 6
2-Chloro-4-piperazin-1-ylphenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.